1,3-Phenylene diisocyanate
Overview
Description
1,3-Phenylene diisocyanate: is an organic compound with the molecular formula C8H4N2O2 . It is a diisocyanate, meaning it contains two isocyanate groups (-NCO) attached to a benzene ring at the 1 and 3 positions. This compound is used primarily in the production of polyurethanes and other polymers due to its reactive isocyanate groups.
Mechanism of Action
Target of Action
1,3-Phenylene diisocyanate (1,3-PDI) is a compound primarily used in the production of polyurethane resins . Its primary targets are the molecules that it reacts with to form these resins, such as water and other nucleophiles .
Mode of Action
1,3-PDI interacts with its targets through a process known as condensation polymerization . In the presence of water, 1,3-PDI undergoes a reaction that leads to the formation of polyurea . This reaction is triggered by the nucleophilic attack of water on the isocyanate groups of 1,3-PDI, leading to the formation of amines and carbon dioxide . The newly formed amines can further react with isocyanate groups to form urea linkages .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-PDI is the formation of polyurea resins . These resins are used in various applications, including coatings, adhesives, and elastomers .
Pharmacokinetics
It’s important to note that 1,3-pdi is a volatile and reactive compound . It can be absorbed through inhalation and skin contact, and due to its reactivity, it can cause irritation and sensitization .
Result of Action
The primary result of 1,3-PDI’s action is the formation of polyurea resins . These resins have various industrial applications due to their durability and versatility .
Action Environment
The action of 1,3-PDI is influenced by environmental factors such as the presence of water and other nucleophiles . The reactivity of 1,3-PDI can also be influenced by temperature and pH . Proper storage and handling of 1,3-PDI are crucial to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
This reactivity is the basis for their use in the production of polyurethanes .
Cellular Effects
Diisocyanates are known to cause respiratory and dermal sensitization, leading to conditions such as occupational asthma . These effects are likely due to the reactivity of diisocyanates with biological molecules, leading to the formation of haptens that can trigger an immune response .
Molecular Mechanism
It is known that diisocyanates can react with amines to form urea derivatives, and with water to form amines and carbon dioxide . These reactions could potentially interfere with various biological processes.
Temporal Effects in Laboratory Settings
It is known that diisocyanates can polymerize in the presence of water , which could potentially lead to changes in their effects over time.
Metabolic Pathways
It is known that diisocyanates can react with water to form amines and carbon dioxide , which could potentially be involved in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Phenylene diisocyanate can be synthesized through the phosgenation of 1,3-phenylenediamine. The reaction involves the treatment of 1,3-phenylenediamine with phosgene (COCl2) in the presence of a solvent such as toluene or chlorobenzene. The reaction is typically carried out at temperatures ranging from 50°C to 100°C. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The phosgenation reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is often obtained in high purity through multiple stages of purification, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1,3-Phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization Reactions: Reacts with diols or diamines to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with amines to form ureas.
Water: Hydrolyzes in the presence of water to form amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with diols or diamines.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
1,3-Phenylene diisocyanate has several scientific research applications, including:
Polymer Chemistry: Used in the synthesis of polyurethanes, which are utilized in various applications such as foams, coatings, adhesives, and elastomers.
Material Science: Employed in the development of high-performance materials with enhanced thermal and mechanical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical implants due to its ability to form biocompatible polymers.
Photovoltaics: Used in the in situ polymerization for enhancing the efficiency and stability of perovskite solar cells.
Comparison with Similar Compounds
1,4-Phenylene diisocyanate: Similar structure but with isocyanate groups at the 1 and 4 positions.
4,4’-Methylenebis(phenyl isocyanate): Contains two phenyl rings connected by a methylene bridge, each with an isocyanate group.
Tolylene-2,4-diisocyanate: Contains a toluene ring with isocyanate groups at the 2 and 4 positions.
Hexamethylene diisocyanate: An aliphatic diisocyanate with a six-carbon chain between the isocyanate groups.
Uniqueness: 1,3-Phenylene diisocyanate is unique due to its specific positioning of isocyanate groups on the benzene ring, which influences its reactivity and the properties of the polymers it forms. Compared to 1,4-phenylene diisocyanate, the 1,3-isomer provides different mechanical and thermal properties in the resulting polymers, making it suitable for specific applications where these properties are desired.
Properties
IUPAC Name |
1,3-diisocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c11-5-9-7-2-1-3-8(4-7)10-6-12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHSXKTVMPXHNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
Record name | 1,3-PHENYLENE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18127 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044792 | |
Record name | 1,3-Diisocyanatobenzene | |
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Molecular Weight |
160.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid with an irritating odor; [Alfa Aesar MSDS] | |
Record name | 1,3-Phenylene diisocyanate | |
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CAS No. |
123-61-5 | |
Record name | 1,3-PHENYLENE DIISOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/18127 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,3-Phenylene diisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-61-5 | |
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Record name | 1,3-Diisocyanatobenzene | |
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Record name | 1,3-Phenylene diisocyanate | |
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Record name | Benzene, 1,3-diisocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1,3-Diisocyanatobenzene | |
Source | EPA DSSTox | |
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Record name | m-phenylene diisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.217 | |
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Record name | 1,3-DIISOCYANATOBENZENE | |
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Synthesis routes and methods
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